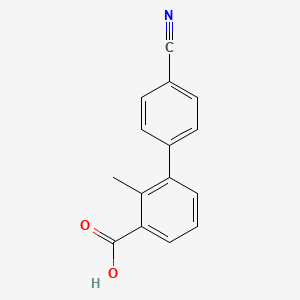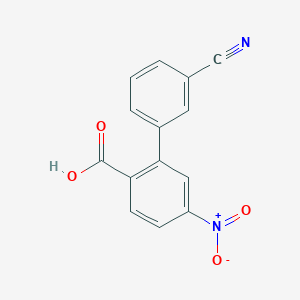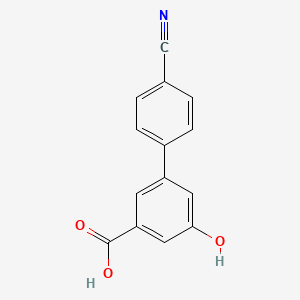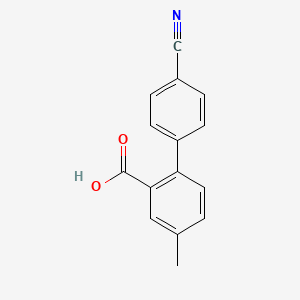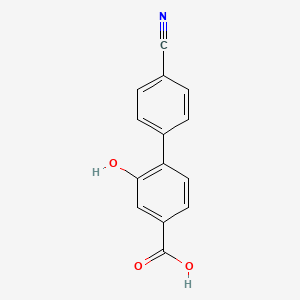
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyanophenyl)-3-fluorobenzoic acid (4-CPA) is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid, and is structurally similar to 4-aminobenzoic acid. 4-CPA is a white solid, soluble in most organic solvents, and has a melting point of 121-123°C. 4-CPA is commonly used in both organic and inorganic chemistry, and has been studied extensively in scientific research applications.
科学研究应用
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, and is often used as a building block for the synthesis of more complex molecules. 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% is also used in biochemistry and pharmacology, as it can be used to study the effects of various drugs or compounds on biological systems. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been used in the study of enzyme kinetics, and has been used in the synthesis of various drugs and pharmaceuticals.
作用机制
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% acts as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied extensively in terms of its biochemical and physiological effects. In animal studies, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been shown to reduce inflammation and pain, as well as reduce the production of prostaglandins. It has also been studied in terms of its effects on the cardiovascular system, and has been shown to reduce blood pressure and improve cardiac function. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied in terms of its effects on the immune system, and has been shown to reduce the production of cytokines and enhance the activity of natural killer cells.
实验室实验的优点和局限性
The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is soluble in most organic solvents. Furthermore, it is relatively inexpensive and is widely available. However, there are some limitations to its use in laboratory experiments. It is not very stable in solution, and can degrade over time. Furthermore, it can be toxic if ingested or inhaled, and should be handled with caution.
未来方向
The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in scientific research has a number of potential future applications. It could be used in the development of new drugs or therapies for the treatment of inflammation, pain, and cardiovascular diseases. It could also be used in the development of new diagnostic tools for the detection of diseases or conditions. Additionally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new materials for use in medical devices or other applications. Finally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new analytical techniques for the study of biological systems.
合成方法
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can be synthesized in a variety of ways. The most common method is to react 4-cyanobenzoic acid with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction occurs in an aqueous solution at room temperature, and yields 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% as a white solid. Other methods of synthesis include the reaction of 4-cyanobenzoic acid with 3-fluoro-4-nitrobenzoic acid, or the reaction of 4-cyanobenzoic acid with 3-fluorobenzaldehyde.
属性
IUPAC Name |
4-(4-cyanophenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFTXKCFUQYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688813 |
Source


|
| Record name | 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-74-1 |
Source


|
| Record name | 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



